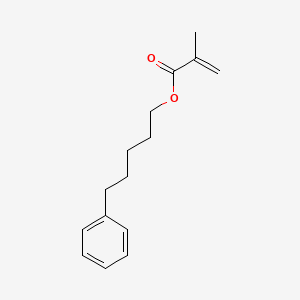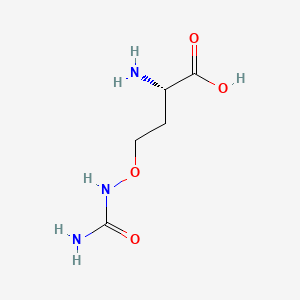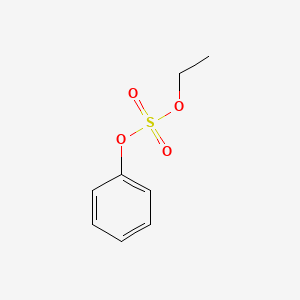
Ethyl phenyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl phenyl sulfate is an organic compound characterized by the presence of an ethyl group and a phenyl group attached to a sulfate ester. It is commonly used in various chemical processes and has significant applications in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl phenyl sulfate can be synthesized through the reaction of phenol with ethyl sulfate. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by the continuous esterification of phenol and ethyl sulfate in the presence of a catalyst. The process is optimized for high yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl phenyl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phenol and ethyl sulfate.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Reduction: this compound can be reduced to form ethyl phenol and other derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or amines.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Phenol and ethyl sulfate.
Substitution: Various substituted phenyl ethers.
Reduction: Ethyl phenol.
Applications De Recherche Scientifique
Ethyl phenyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
Ethyl phenyl sulfate can be compared to other sulfate esters such as mthis compound and butyl phenyl sulfate. While all these compounds share a common sulfate ester functional group, their reactivity and applications can vary significantly based on the alkyl group attached to the sulfate. This compound is unique in its balance of reactivity and stability, making it particularly useful in a variety of chemical and industrial applications.
Comparaison Avec Des Composés Similaires
- Methyl phenyl sulfate
- Butyl phenyl sulfate
- Phenyl sulfate esters with different alkyl groups
This compound stands out due to its specific properties and versatility in both research and industrial contexts.
Propriétés
Numéro CAS |
41795-33-9 |
|---|---|
Formule moléculaire |
C8H10O4S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
ethyl phenyl sulfate |
InChI |
InChI=1S/C8H10O4S/c1-2-11-13(9,10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
PFJCGWXJUOZSJT-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
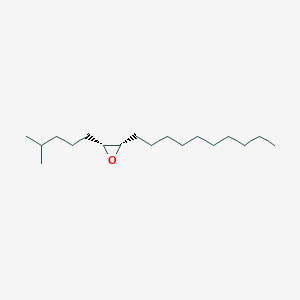
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)


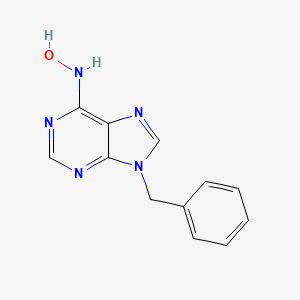
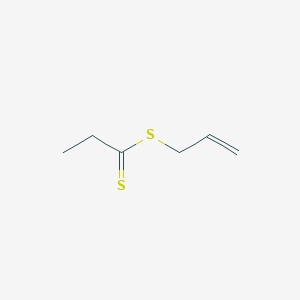
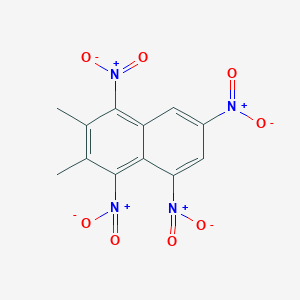

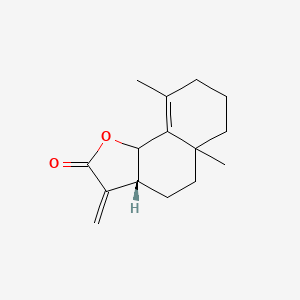
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
